Cas no 2138120-03-1 (4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine)

4-(4-Nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine is a nitrobenzenesulfonyl-substituted dihydrobenzoxazine derivative with potential applications in pharmaceutical and chemical research. Its structure features a benzoxazine core functionalized with an amine group at the 6-position and a 4-nitrobenzenesulfonyl moiety, enhancing reactivity and versatility in synthetic pathways. The nitro group offers opportunities for further chemical modifications, while the sulfonyl linkage provides stability. This compound may serve as an intermediate in the development of bioactive molecules, particularly in medicinal chemistry for targeting specific biological pathways. Its well-defined molecular architecture ensures consistent performance in experimental settings, making it a valuable reagent for specialized research applications.
4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine structure
2138120-03-1 structure
商品名:4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine
CAS番号:2138120-03-1
MF:C14H13N3O5S
メガワット:335.335121870041
CID:5891033
PubChem ID:165500713

4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine 化学的及び物理的性質

名前と識別子

    • 4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine
    • 2138120-03-1
    • EN300-1167315
    • インチ: 1S/C14H13N3O5S/c15-10-1-6-14-13(9-10)16(7-8-22-14)23(20,21)12-4-2-11(3-5-12)17(18)19/h1-6,9H,7-8,15H2
    • InChIKey: OHHJZGAJKDPKFG-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1C2C=C(C=CC=2OCC1)N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 335.05759170g/mol
  • どういたいしつりょう: 335.05759170g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 536
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 127Ų

4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1167315-5.0g
2138120-03-1
5g
$2732.0 2023-06-08
Enamine
EN300-1167315-0.1g
2138120-03-1
0.1g
$829.0 2023-06-08
Enamine
EN300-1167315-10.0g
2138120-03-1
10g
$4052.0 2023-06-08
Enamine
EN300-1167315-10000mg
2138120-03-1
10000mg
$4052.0 2023-10-03
Enamine
EN300-1167315-250mg
2138120-03-1
250mg
$867.0 2023-10-03
Enamine
EN300-1167315-0.05g
2138120-03-1
0.05g
$792.0 2023-06-08
Enamine
EN300-1167315-0.5g
2138120-03-1
0.5g
$905.0 2023-06-08
Enamine
EN300-1167315-2.5g
2138120-03-1
2.5g
$1848.0 2023-06-08
Enamine
EN300-1167315-100mg
2138120-03-1
100mg
$829.0 2023-10-03
Enamine
EN300-1167315-0.25g
2138120-03-1
0.25g
$867.0 2023-06-08

4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine 関連文献

4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2138120-03-1 and Product Name: 4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine

The compound identified by the CAS number 2138120-03-1 and the product name 4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the benzoxazinone class of heterocyclic structures, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of a nitro group and a sulfonamide moiety in its molecular framework enhances its pharmacological profile, making it a promising candidate for further investigation.

Recent research in medicinal chemistry has highlighted the importance of benzoxazinone derivatives in developing novel therapeutic agents. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of 4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine incorporates functional groups that are known to interact with biological targets, thereby modulating cellular processes. The nitro group, in particular, is a key pharmacophore that can influence the compound's reactivity and binding affinity to biological receptors.

One of the most compelling aspects of this compound is its potential in oncology research. Benzoxazinone derivatives have been shown to inhibit the growth of various cancer cell lines by interfering with critical signaling pathways involved in tumor progression. The sulfonamide moiety in 4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine further contributes to its anti-cancer potential by enhancing its ability to penetrate the cell membrane and exert its effects intracellularly. This dual functionality makes it an attractive scaffold for designing next-generation chemotherapeutic agents.

Moreover, the compound's structural features align well with current trends in drug discovery, particularly in the development of targeted therapies. The benzoxazinone core provides a rigid framework that can be modified to optimize binding interactions with specific protein targets. This flexibility allows researchers to fine-tune the compound's pharmacokinetic properties, such as solubility and bioavailability, which are crucial for clinical efficacy. The nitro group also offers opportunities for further chemical modification, enabling the synthesis of analogs with enhanced therapeutic profiles.

In vitro studies have demonstrated that 4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine exhibits significant inhibitory activity against several enzymes and receptors implicated in cancer metabolism and proliferation. These findings are supported by preliminary data indicating that the compound can disrupt key metabolic pathways in tumor cells without affecting normal cells. This selectivity is a critical factor in minimizing side effects and improving patient outcomes.

The sulfonamide group in the molecule plays a pivotal role in its biological activity by facilitating hydrogen bonding interactions with polar residues on target proteins. This interaction mode is conserved across multiple drug classes and underscores the importance of sulfonamide derivatives in medicinal chemistry. By leveraging this scaffold, researchers can develop compounds that exhibit high affinity and selectivity for their intended targets. The nitro group further enhances these interactions by providing additional hydrogen bonding opportunities and influencing electronic properties.

Recent advances in computational chemistry have enabled more efficient virtual screening methods for identifying promising drug candidates like 4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine. These techniques allow researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. By integrating experimental data with computational models, scientists can accelerate the drug discovery process and identify lead compounds with improved pharmacological properties.

The potential applications of this compound extend beyond oncology into other therapeutic areas such as neurodegenerative diseases and infectious disorders. Benzoxazinone derivatives have shown promise in preclinical models as inhibitors of enzymes involved in neuroinflammation and oxidative stress. The unique structural features of 4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine make it a versatile scaffold for developing multi-target drugs that address complex pathologies.

In conclusion, 2138120-03 is a structurally intriguing compound with significant potential in pharmaceutical applications. Its combination of functional groups enhances its biological activity and makes it an attractive candidate for further development. As research continues to uncover new therapeutic targets and mechanisms, 2138120 may play a crucial role in addressing unmet medical needs across multiple disease areas.

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